molecular formula C18H20N2O3S B2580624 4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921786-57-4

4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Katalognummer: B2580624
CAS-Nummer: 921786-57-4
Molekulargewicht: 344.43
InChI-Schlüssel: URKMEEQIAQICLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1H-indol-2-one core substituted with ethyl groups at the 1- and 4-positions of the indole and benzene sulfonamide rings, respectively. Sulfonamides are well-documented for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities . The 2-oxo-2,3-dihydroindole moiety is structurally analogous to bioactive compounds targeting enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

Eigenschaften

IUPAC Name

4-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-13-5-8-16(9-6-13)24(22,23)19-15-7-10-17-14(11-15)12-18(21)20(17)4-2/h5-11,19H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKMEEQIAQICLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Wissenschaftliche Forschungsanwendungen

4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamides, emphasizing substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Solubility/Stability Notes References
Target Compound - 4-Ethyl benzene sulfonamide
- 1-Ethyl-2-oxo-2,3-dihydroindole
Not explicitly reported (inferred COX-2/HDAC) Likely moderate (ethyl enhances lipophilicity)
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) - 4-Methoxy phenyl
- Quinazolinone-ethenyl bridge
COX-2 inhibition (47.1% at 20 μM) Poor solubility at 50 μM
Imofinostat - Benzenesulfonyl-2,3-dihydroindole
- N-hydroxyprop-2-enamide
HDAC inhibition, antineoplastic Not reported
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - 4-Methyl benzene sulfonamide
- 1-Allyl-indazole
Anticancer (broad activity) Not reported
F743-0096 (Analog) - 2-Methoxy-4,5-dimethyl benzene sulfonamide
- 1-Methyltetrahydroquinoline
Screening candidate 15 mg available (limited solubility)

Key Observations:

Structural Variations and Activity: Substituent Effects: The target compound’s ethyl groups may confer greater metabolic stability compared to smaller alkyl groups (e.g., methyl in F743-0096) or polar substituents (e.g., methoxy in 1c). Core Heterocycles: The 2-oxo-dihydroindole core distinguishes the target compound from quinazolinone-based COX-2 inhibitors (e.g., 1c). Indole derivatives, such as imofinostat, are associated with epigenetic modulation (HDAC inhibition), suggesting a possible dual mechanism of action for the target compound .

Pharmacological Performance: COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) demonstrates that electron-donating groups (e.g., methoxy) on the phenyl ring enhance COX-2 affinity. However, the target compound’s ethyl groups may shift selectivity toward other isoforms or targets . Anticancer Potential: Sulfonamides with indole/indazole cores (e.g., N-(1-allylindazol-5-yl)-4-methylbenzenesulfonamide) show broad anticancer activity, implying that the target compound’s dihydroindole core could be similarly effective .

Physicochemical Properties: Solubility: Ethyl substituents may reduce aqueous solubility compared to methoxy or amino groups (e.g., sulfamerazine in ). However, this trade-off could improve bioavailability in lipid-rich environments . Synthetic Accessibility: The target compound’s synthesis likely parallels routes for analogous sulfonamides, such as hydrazide cyclization () or Pd-catalyzed coupling () .

Research Findings and Implications

  • Optimization strategies could include introducing polar groups (e.g., sulfonamide or carboxylic acid) to improve solubility without compromising activity .
  • Synthetic Routes : and outline methods for indole and sulfonamide functionalization, providing a roadmap for scalable synthesis of the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.